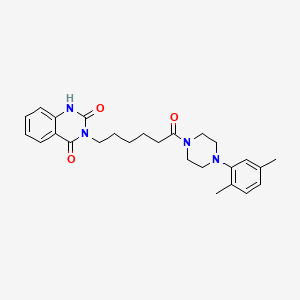

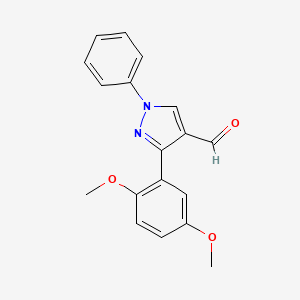

3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline and quinazolinone are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors . They are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the condensation of certain precursors . For example, (hydroxyimino)(2-phenyl(1,2,3,4-tetrahydroquinazolin-2-yl)) methane and (hydroxyimino) (2-(2-thienyl)(1,2,3,4-tetrahydro quinazolin-2-yl)) methane were synthesized by the condensation of 2-(hydroxyimino)-1-phenylethan-1-one and 2-(hydroxyimino)-1-(2-thienyl) ethan-1-one with 2-aminobenzylamine (2-ABA) .Molecular Structure Analysis

Quinazolinones can be classified into five categories, based on the substitution patterns of the ring system . These are 2-substituted-4 (3H)-quinazolinones, 3-substituted-4 (3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4 (3H)-quinazolinones, and 2,4-disubstituted-4 (3H)-quinazolinones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline and quinazolinone derivatives often involve condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures and substituents .科学的研究の応用

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties. Novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, displaying significant activity. These findings suggest potential applications in designing new anticancer agents (Poorirani et al., 2018).

Antimicrobial Studies

The synthesis of substituted quinazoline diones demonstrated antimicrobial activity against various bacterial and fungal strains. Such compounds could serve as the basis for developing new antimicrobial agents, highlighting their importance in addressing drug resistance and infectious diseases (Vidule, 2011).

Antiasthmatic Agents

Xanthene derivatives, closely related to quinazolinone compounds, were developed and assessed for their antiasthmatic activity. This research indicates the potential of such compounds in treating asthma, demonstrating significant vasodilator activity which could be beneficial in developing new treatments (Bhatia et al., 2016).

Anticancer Drug Resistance

Research into 3-aminomethyl derivatives of naphtho[2,3-f]indole-5,10-dione showed that these compounds are effective against cancer cell lines resistant to various anticancer drugs. This suggests a potential route for circumventing drug resistance in cancer treatment, making it a significant area of interest for future drug development (Shchekotikhin et al., 2005).

Antivirus Activity

Diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. were found to possess modest antivirus activity against the influenza A (H1N1) virus. This highlights the potential of such compounds in developing new antiviral drugs, especially given the ongoing need for effective treatments against viral infections (Wang et al., 2013).

将来の方向性

Quinazoline and quinazolinone derivatives continue to be of interest in the field of pharmaceutical chemistry due to their diverse biological activities. Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new drugs based on these compounds .

特性

IUPAC Name |

3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-19-11-12-20(2)23(18-19)28-14-16-29(17-15-28)24(31)10-4-3-7-13-30-25(32)21-8-5-6-9-22(21)27-26(30)33/h5-6,8-9,11-12,18H,3-4,7,10,13-17H2,1-2H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAOZTBKSOPQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)

![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)